molecular formula C18H21NO B5003224 N,N-diethyl-2,2-diphenylacetamide CAS No. 3004-58-8

N,N-diethyl-2,2-diphenylacetamide

Cat. No.: B5003224
CAS No.: 3004-58-8
M. Wt: 267.4 g/mol
InChI Key: HWTBZEFDSLIUOU-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2-diphenylacetamide is an organic compound with the molecular formula C18H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diethyl-2,2-diphenylacetamide can be synthesized through the reaction of 2,2-diphenylacetic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process may also involve additional purification steps, such as distillation or chromatography, to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-diethyl-2,2-diphenylacetamide can be compared with other similar compounds, such as:

    N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N,N-diethylphenylacetamide: Another amide with similar structural features but different applications.

    N,N-dimethyl-2,2-diphenylacetamide: A related compound with different substituents on the nitrogen atom.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-19(4-2)18(20)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBZEFDSLIUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281678
Record name N,N-diethyl-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3004-58-8
Record name NSC22517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diethyl-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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